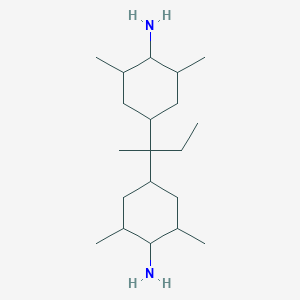
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is an organic compound characterized by its unique structure, which includes two cyclohexane rings substituted with dimethyl groups and connected by a butane-2,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) typically involves the reaction of 2,6-dimethylcyclohexanone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine groups or the cyclohexane rings.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or activation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Butane-2,2-diyl)diphenol: Similar in structure but with phenol groups instead of amine groups.
4,4’-(Propane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with a propane bridge instead of a butane bridge.
4,4’-(Ethane-1,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with an ethane bridge.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65962-49-4 |
|---|---|
Fórmula molecular |
C20H40N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-[2-(4-amino-3,5-dimethylcyclohexyl)butan-2-yl]-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h12-19H,7-11,21-22H2,1-6H3 |
Clave InChI |
YPNQKKOLWLIECV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1CC(C(C(C1)C)N)C)C2CC(C(C(C2)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


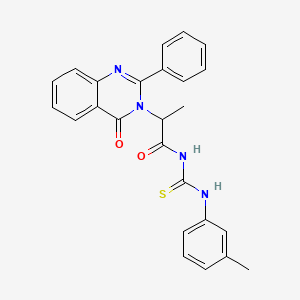
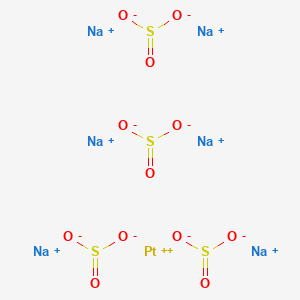
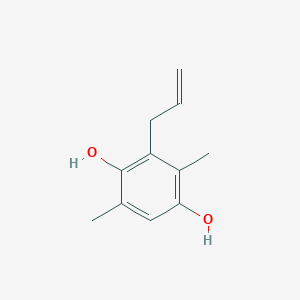


![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)

![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
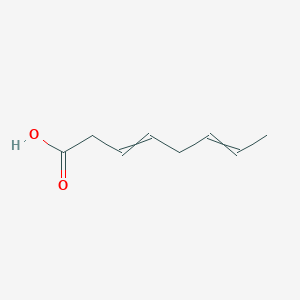
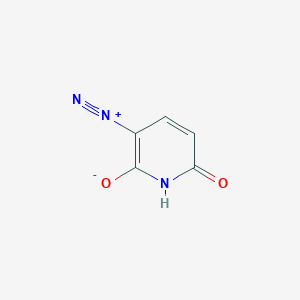
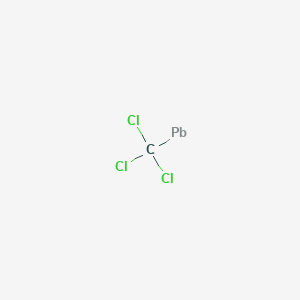
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)


